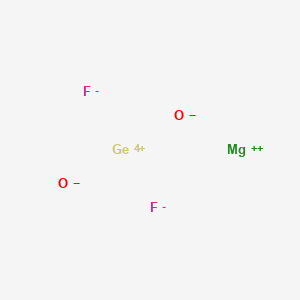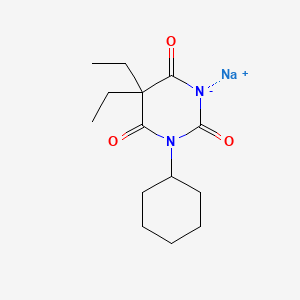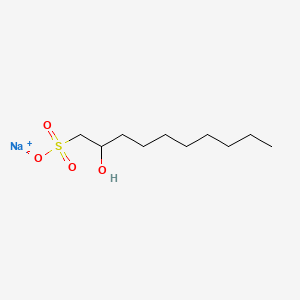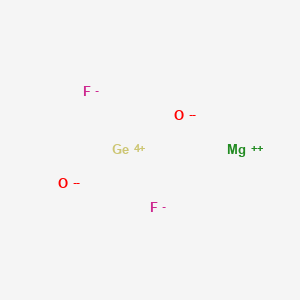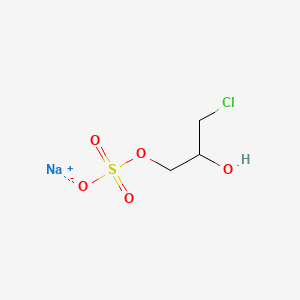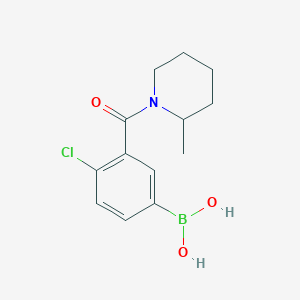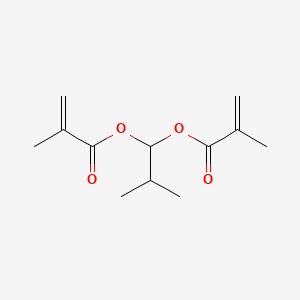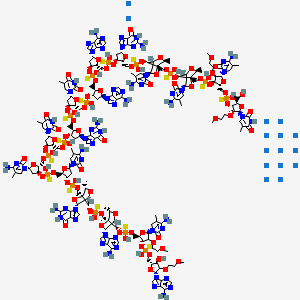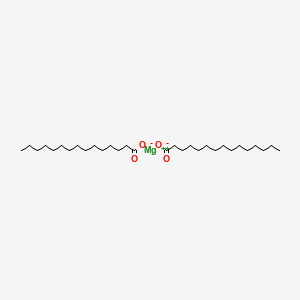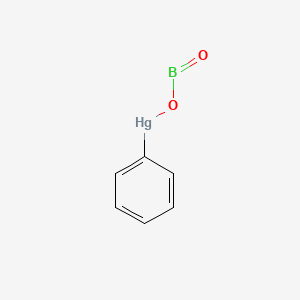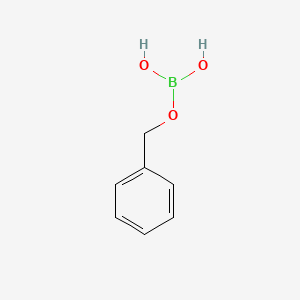
Boric acid, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid, phenylmethyl ester: is an organic compound derived from boric acid and phenylmethanol. It is a member of the boronic ester family, which are known for their unique chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boric acid, phenylmethyl ester can be synthesized through the esterification of boric acid with phenylmethanol. This reaction typically involves the dehydration of boric acid in the presence of an alcohol. The process can be catalyzed by acids or bases to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of boronic esters often involves the use of borate esters as intermediates. These intermediates are formed by the reaction of boric acid with alcohols under controlled conditions. The process may include steps such as distillation and purification to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Boric acid, phenylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While boronic esters are generally stable, they can undergo oxidation to form boronic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Hydrolysis: Boric acid and phenylmethanol.
Substitution: Various substituted boronic esters.
Oxidation: Boronic acids.
Scientific Research Applications
Chemistry: Boric acid, phenylmethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. They exhibit unique interactions with biological molecules, making them valuable in medicinal chemistry .
Industry: In the materials science field, boronic esters are used in the development of self-healing polymers and hydrogels. These materials have applications in coatings, adhesives, and biomedical devices .
Mechanism of Action
The mechanism by which boric acid, phenylmethyl ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as drug delivery and materials science, where the ester can form and break bonds under specific conditions .
Comparison with Similar Compounds
- Phenylboronic acid
- Phenylboronic pinacol ester
- 4-Methoxyphenylboronic acid
Comparison: Boric acid, phenylmethyl ester is unique due to its specific ester linkage, which imparts distinct reactivity and stability compared to other boronic acids and esters. For example, phenylboronic acid is more prone to hydrolysis, while phenylboronic pinacol ester offers different reactivity due to the pinacol group .
Properties
CAS No. |
99811-53-7 |
|---|---|
Molecular Formula |
C7H9BO3 |
Molecular Weight |
151.96 g/mol |
IUPAC Name |
phenylmethoxyboronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
InChI Key |
CTXKJNCPTVBAAU-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


